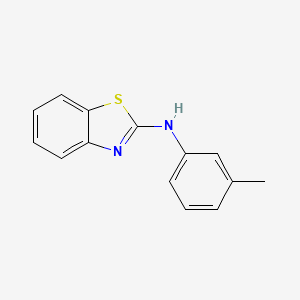

N-(3-methylphenyl)-1,3-benzothiazol-2-amine

Beschreibung

N-(3-methylphenyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a benzothiazole core linked to a 3-methylphenyl group via an amine moiety. Benzothiazoles are privileged scaffolds in medicinal and materials chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties .

Eigenschaften

IUPAC Name |

N-(3-methylphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-10-5-4-6-11(9-10)15-14-16-12-7-2-3-8-13(12)17-14/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCLWWDKHUISQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 3-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-methylphenyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

N-(3-methylphenyl)-1,3-benzothiazol-2-amine has been studied for its potential as an anticancer agent. Research indicates that derivatives of benzothiazole compounds can act as inhibitors of cancer cell proliferation. For example, certain benzothiazole derivatives have shown efficacy against various cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests showed that this compound derivatives could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential use as an antibiotic agent .

Antiviral Activity

Recent advancements in research have highlighted the antiviral properties of benzothiazole derivatives, including this compound. These compounds have shown promise against viral infections, including hepatitis B virus (HBV) and tobacco mosaic virus (TMV), making them candidates for further development in antiviral therapies .

Agricultural Applications

Pesticide Development

The compound's structure allows it to function effectively as a pesticide. Its derivatives have been synthesized and tested for their ability to control agricultural pests and diseases. For instance, certain thiazole-based compounds have demonstrated significant insecticidal activity against common agricultural pests, suggesting their utility in crop protection strategies .

Herbicide Potential

Research indicates that benzothiazole derivatives can also act as herbicides. These compounds can inhibit specific enzymes in plants, leading to effective weed management strategies in agricultural practices. The selectivity of these compounds towards target weeds while being less harmful to crops is a key advantage .

Table 1: Biological Activities of this compound Derivatives

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer properties of this compound demonstrated its ability to induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and modulation of cell cycle regulators, leading to decreased cell viability and increased apoptosis rates .

Case Study 2: Agricultural Application

In a field trial assessing the effectiveness of a benzothiazole derivative as a pesticide, results showed a significant reduction in pest populations compared to untreated controls. The compound was applied at varying concentrations, with optimal results observed at lower concentrations due to reduced phytotoxicity while maintaining pest control efficacy .

Wirkmechanismus

The mechanism of action of N-(3-methylphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Reaction Conditions : Microwave-assisted synthesis () reduces reaction time (e.g., 5–10 minutes) compared to conventional reflux (4–6 hours in ).

- Catalysts : Acid catalysts like p-toluenesulfonic acid () or HCl () are commonly used.

Structural and Spectral Comparison

Molecular Features

Structural Impact :

- The 3-methylphenyl group introduces steric bulk and lipophilicity compared to unsubstituted phenyl ().

Spectral Data

Key Trends :

- Antimicrobial Activity : Electron-withdrawing groups (e.g., nitro, fluoro) correlate with enhanced activity .

- Antiproliferative Potential: Benzothiazole-triazole hybrids () show promise due to dual pharmacophores.

Physical and Pharmacokinetic Properties

Pharmacokinetics :

- Stability : Methyl groups may enhance metabolic stability compared to nitro derivatives ().

Biologische Aktivität

N-(3-methylphenyl)-1,3-benzothiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data tables.

Chemical Structure and Properties

This compound features a benzothiazole core substituted with a 3-methylphenyl group. The structural formula can be represented as follows:

This compound possesses unique properties that contribute to its biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzothiazole derivatives, including this compound. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug | Remarks |

|---|---|---|---|

| Escherichia coli | 15 | 20 | Moderate activity |

| Staphylococcus aureus | 18 | 25 | Significant activity |

| Pseudomonas aeruginosa | 12 | 22 | Mild activity |

The compound exhibited varying degrees of antibacterial efficacy, with notable activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by Gram-positive bacteria .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that compounds within this class can inhibit tumor growth selectively.

Case Study: Antitumor Efficacy

A study highlighted the effectiveness of benzothiazole derivatives in inhibiting the proliferation of cancer cells. In vitro assays revealed that this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in preclinical models. It potentially inhibits pro-inflammatory cytokines and mediators.

Table 2: Anti-inflammatory Effects

| Inflammatory Mediator | Effect Observed |

|---|---|

| TNF-alpha | Decreased expression |

| IL-6 | Inhibition of secretion |

| COX-2 | Reduced activity |

The compound's ability to modulate inflammatory pathways suggests its utility in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Cytosolic AhR Ligand Binding : The compound may bind to the aryl hydrocarbon receptor (AhR), influencing gene expression related to cell growth and differentiation.

- Cytochrome P450 Interaction : It may undergo bioactivation via cytochrome P450 enzymes, enhancing its anticancer efficacy through metabolic activation .

- Apoptotic Pathways : Induction of apoptotic signaling pathways has been observed, leading to programmed cell death in cancer cells.

Q & A

Q. Table 1: Synthesis Route Comparison

| Method | Reagent | Time (h) | Yield (%) | Limitations |

|---|---|---|---|---|

| I₂-mediated cyclization | I₂, EtOH | 6–12 | 65–85 | Limited for EWG substrates |

| HgO-mediated | HgO, DMF | 24 | 50–60 | High toxicity |

| Hypervalent iodine (PhI) | PhI(OAc)₂ | 8 | 70–80 | Cost-prohibitive |

What advanced techniques are recommended for structural characterization of this benzothiazol-2-amine derivative?

Q. Basic Structural Analysis

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For example, monoclinic systems (space group P2₁/c) with unit cell parameters a = 6.80 Å, b = 8.61 Å, c = 15.82 Å, β = 99.4° provide high-resolution data .

- Spectroscopic validation :

- ¹H/¹³C NMR : Aromatic protons appear at δ 6.5–8.2 ppm; benzothiazole C=N signals at ~1620 cm⁻¹ (IR) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 466 for halogenated analogs) confirm molecular weight .

How does the substituent pattern on the benzothiazole core influence chemical reactivity?

Q. Basic Reactivity Profile

- Oxidation : The thiazole sulfur can be oxidized to sulfoxide/sulfone using H₂O₂ under acidic conditions .

- Substitution : Electrophilic aromatic substitution occurs preferentially at the 4- and 7-positions of the benzothiazole ring, influenced by methoxy or methyl groups .

- Reduction : Sodium borohydride selectively reduces the C=N bond in the presence of nitro groups, enabling modular derivatization .

What in vitro biological screening strategies are applicable for this compound?

Q. Basic Screening Framework

- Anticancer assays : Evaluate cytotoxicity against colon cancer cell lines (HCT-116, HT29) via MTT assays, with IC₅₀ values compared to controls like 5-FU .

- Antimicrobial testing : Disk diffusion or microdilution methods against S. aureus or E. coli to assess MIC (minimum inhibitory concentration) .

How can reaction conditions be optimized to resolve low yields in halogenated derivatives?

Q. Advanced Reaction Engineering

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates, reducing side-product formation .

- Catalytic additives : KI (10 mol%) accelerates iodine-mediated cyclization for bromo/chloro-substituted analogs, achieving >75% yield .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours for nitro-substituted derivatives, preserving yield (80%) .

What structure-activity relationship (SAR) trends are observed in benzothiazol-2-amine analogs?

Q. Advanced SAR Insights

- Methoxy vs. methyl groups : Methoxy at the 4-position enhances anticancer activity (IC₅₀: 12 µM vs. 25 µM for methyl), likely due to improved hydrogen bonding with target enzymes .

- Halogen substitution : Fluoro substituents increase metabolic stability but reduce solubility, requiring prodrug strategies .

Q. Table 2: SAR of Substituted Analogs

| Substituent (Position) | Biological Activity (IC₅₀, µM) | Solubility (mg/mL) |

|---|---|---|

| -OCH₃ (4) | 12.0 | 0.8 |

| -CH₃ (4) | 25.0 | 1.5 |

| -Cl (6) | 18.5 | 0.5 |

| -F (7) | 15.0 | 0.3 |

How can computational modeling predict binding modes with biological targets?

Q. Advanced Computational Strategies

- Molecular docking (AutoDock Vina) : Simulate interactions with kinases (e.g., EGFR), identifying key residues (e.g., Lys721) for hydrogen bonding with the benzothiazole NH .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2.0 Å indicates robust binding .

- QSAR models : Use Hammett constants (σ) to correlate electron-withdrawing groups with enhanced antiproliferative activity (R² = 0.89) .

How should researchers address contradictions in biological activity data across studies?

Q. Advanced Data Reconciliation

- Assay variability : Normalize IC₅₀ values using internal controls (e.g., cisplatin) to account for differences in cell viability protocols .

- Metabolic interference : Pre-treat cell lines with CYP450 inhibitors (e.g., ketoconazole) to isolate compound-specific effects from metabolite activity .

- Batch-to-batch consistency : Characterize purity via HPLC (>98%) and confirm crystallinity (PXRD) to rule out polymorphic effects on bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.